molecular formula C13H13F3O2 B6619705 rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans CAS No. 2241138-40-7

rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans

Cat. No. B6619705
CAS RN: 2241138-40-7
M. Wt: 258.24 g/mol
InChI Key: VCBBPVCZTUXWNA-VHSXEESVSA-N
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Description

Rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans (abbreviated as rac-Et-TFPC) is an important organic compound used in synthetic chemistry and pharmaceutical research. It is a chiral cyclopropane compound, which is an important class of compounds due to their wide range of applications. Rac-Et-TFPC is a versatile compound with a wide range of applications in synthetic chemistry, drug development, and materials science.

Scientific Research Applications

Rac-Et-TFPC is used in a variety of scientific research applications. It is used in the synthesis of novel compounds, such as chiral drugs and materials. It is also used as a catalyst in asymmetric synthesis, which is a process used to synthesize chiral compounds from achiral precursors. Additionally, it is used in the preparation of cyclopropanes, which are important intermediates in organic synthesis.

Mechanism of Action

Rac-Et-TFPC is a chiral cyclopropane compound, which means it has two mirror-image forms. The two forms are referred to as enantiomers, and they have different physical and chemical properties. The two forms of rac-Et-TFPC can be separated and used in asymmetric synthesis. This is done by using a chiral selector, which is a molecule that binds to one of the enantiomers and prevents the other from binding. This allows for the synthesis of a single enantiomer, which can then be used in the synthesis of chiral compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-Et-TFPC are not yet fully understood. However, it is known that rac-Et-TFPC has a wide range of applications in synthetic chemistry and pharmaceutical research. It is used in the synthesis of novel compounds, such as chiral drugs and materials. Additionally, it is used as a catalyst in asymmetric synthesis, which is a process used to synthesize chiral compounds from achiral precursors.

Advantages and Limitations for Lab Experiments

The advantages of using rac-Et-TFPC in lab experiments include its high yields and its versatility. It is a simple and efficient synthetic method that can be used to produce a wide variety of compounds. Additionally, it can be used to synthesize chiral compounds from achiral precursors. However, there are some limitations to using rac-Et-TFPC in lab experiments. One limitation is that it is not always possible to separate the two enantiomers of rac-Et-TFPC, which can limit the range of compounds that can be synthesized. Additionally, rac-Et-TFPC is a volatile compound, which means it can easily vaporize and escape from the reaction vessel.

Future Directions

There are several potential future directions for research involving rac-Et-TFPC. One potential direction is to develop more efficient synthesis methods for rac-Et-TFPC. Additionally, research could be conducted to explore the potential applications of rac-Et-TFPC in drug development and materials science. Furthermore, research could be conducted to better understand the biochemical and physiological effects of rac-Et-TFPC. Finally, research could be conducted to develop more efficient methods for separating the two enantiomers of rac-Et-TFPC.

Synthesis Methods

Rac-Et-TFPC can be synthesized via a two-step procedure: first, the reaction of ethyltrifluoromethanesulfonate (EtTMS) with 2-chlorocyclopropane-1-carboxylic acid (ClCPC) in the presence of a base; and second, the reduction of the resulting cyclopropane-1-carboxylic acid (CPC) with a reducing agent. The two-step synthesis method is efficient and can be used to produce rac-Et-TFPC in high yields.

properties

IUPAC Name

ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c1-2-18-12(17)10-7-9(10)8-5-3-4-6-11(8)13(14,15)16/h3-6,9-10H,2,7H2,1H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBBPVCZTUXWNA-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate

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